DMTr-TNA-U-amidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C38H45N4O8P |

|---|---|

Molecular Weight |

716.8 g/mol |

IUPAC Name |

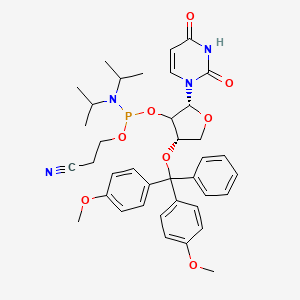

3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C38H45N4O8P/c1-26(2)42(27(3)4)51(48-24-10-22-39)50-35-33(25-47-36(35)41-23-21-34(43)40-37(41)44)49-38(28-11-8-7-9-12-28,29-13-17-31(45-5)18-14-29)30-15-19-32(46-6)20-16-30/h7-9,11-21,23,26-27,33,35-36H,10,24-25H2,1-6H3,(H,40,43,44)/t33-,35?,36+,51?/m0/s1 |

InChI Key |

CTMYNQLRHZTTLF-LHRWTQKGSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

DMTr-TNA-U-amidite molecular weight and formula

An in-depth technical guide on DMTr-TNA-U-amidite, a crucial component for the synthesis of Threose Nucleic Acid (TNA), is detailed below for researchers, scientists, and professionals in drug development.

Core Molecular Data of this compound

This compound is a phosphoramidite monomer essential for the solid-phase synthesis of TNA oligonucleotides.[1][2] TNA is a xeno-nucleic acid (XNA) with a simplified four-carbon sugar backbone, which imparts unique properties such as high biological stability.

| Property | Value |

| Molecular Weight | 716.76 g/mol [1][2] |

| Chemical Formula | C₃₈H₄₅N₄O₈P |

| Appearance | White to off-white solid |

Synthesis and Experimental Protocols

The synthesis of this compound and its subsequent incorporation into TNA oligonucleotides is a well-established multi-step process.

Synthesis of this compound Monomer

The synthesis of this compound starts from the commercially available L-ascorbic acid. The process involves two main stages: the formation of a protected threofuranosyl sugar, followed by its conversion to the final phosphoramidite.

Key Synthesis Steps:

-

Protected Threofuranosyl Sugar Synthesis: L-ascorbic acid is converted into a protected threofuranosyl sugar in a four-step synthesis.

-

Glycosylation: The protected sugar undergoes a Vorbrüggen-Hilbert-Johnson glycosylation reaction to attach the uracil base, forming the threofuranosyl nucleoside.

-

DMTr Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMTr) group. This acid-labile protecting group is essential for the controlled, stepwise addition of nucleotides during solid-phase synthesis.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides are assembled on an automated DNA synthesizer using the phosphoramidite method, which involves a cycle of four chemical reactions for the addition of each nucleotide.

Detailed Experimental Protocol:

-

Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Synthesis Cycle:

-

Detritylation (De-blocking): The DMTr group from the 5'-end of the growing oligonucleotide chain is removed with an acid, such as trichloroacetic acid (TCA) in dichloromethane, exposing a free 5'-hydroxyl group.

-

Coupling: The next TNA phosphoramidite (e.g., this compound) is activated by a weak acid, like tetrazole, and couples with the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of oligonucleotides with internal deletions.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.

-

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone are removed, usually with concentrated ammonium hydroxide.

-

Purification: The final TNA oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

Applications in Research and Drug Development

TNA's unique properties, including its resistance to nuclease degradation and its ability to form stable duplexes with DNA and RNA, make it a promising candidate for various applications.

Antisense Technology and Signaling Pathways

TNA oligonucleotides can be designed as antisense agents to target specific messenger RNAs (mRNAs), leading to the downregulation of disease-causing proteins. For instance, TNA oligonucleotides targeting the epidermal growth factor receptor (EGFR) mRNA can inhibit the EGFR signaling pathway, which is often hyperactivated in cancer.

Caption: TNA antisense inhibition of EGFR signaling.

Aptamer Selection and Therapeutic Agents

TNA can be used to generate aptamers, which are structured nucleic acid molecules that bind to specific targets. The in vitro selection process, known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), is used to isolate TNA aptamers with high affinity and specificity.

Caption: In vitro selection (SELEX) workflow for TNA aptamers.

Overall Experimental Workflow

The entire process, from the synthesis of the monomer to the final purified TNA oligonucleotide, follows a logical and sequential workflow.

Caption: Comprehensive workflow for TNA oligonucleotide production.

References

An In-Depth Technical Guide to the Backbone Structure and Composition of Threose Nucleic Acid (TNA)

Audience: Researchers, scientists, and drug development professionals.

Introduction to Threose Nucleic Acid (TNA)

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog, or xeno nucleic acid (XNA), that has garnered significant attention in the fields of synthetic biology, chemical etiology of life, and drug development. Invented by Albert Eschenmoser, TNA is distinguished by its backbone, which is built from repeating four-carbon α-L-threofuranose sugar units instead of the five-carbon ribose or deoxyribose found in RNA and DNA, respectively[1]. This seemingly subtle alteration results in a backbone repeat unit that is one atom shorter than that of natural nucleic acids, conferring a unique combination of structural rigidity, hybridization capability, and profound enzymatic stability[2][3].

Despite its synthetic nature, TNA adheres to the fundamental principle of Watson-Crick base pairing, enabling it to form stable duplexes with itself, DNA, and RNA[4]. Its ability to exchange genetic information with natural nucleic acids, combined with its complete resistance to nuclease degradation, makes it an exceptionally promising candidate for therapeutic applications, including antisense oligonucleotides, siRNAs, and aptamers[1]. This guide provides a detailed examination of the TNA backbone, its structural parameters, synthesis methodologies, and the key properties that arise from its unique chemical architecture.

Core Backbone Structure and Composition

The defining feature of TNA is its unconventional sugar-phosphate backbone. This structure is composed of three primary components: the threose sugar, the phosphodiester linkage, and the nucleobases.

-

The Threose Sugar: The backbone is constructed from α-L-threofuranose, a four-carbon tetrose sugar. This is a significant departure from the five-carbon pentose sugars (ribose in RNA and deoxyribose in DNA) that form the basis of natural genetic polymers. The reduced number of atoms in the sugar ring imparts significant conformational rigidity to the TNA backbone.

-

The Phosphodiester Linkage: TNA monomers are connected by phosphodiester bonds that link the 3'-hydroxyl group of one threose sugar to the 2'-hydroxyl group of the next. This 3'→2' linkage is distinct from the 3'→5' linkage found in DNA and RNA. This altered connectivity shortens the backbone repeat unit to five atoms, compared to the six-atom repeat in DNA and RNA, and is a primary contributor to TNA's unique helical geometry and biostability.

-

The Nucleobases: TNA utilizes the same canonical nucleobases as natural nucleic acids: adenine (A), guanine (G), cytosine (C), and thymine (T) or uracil (U). These bases are attached to the C1' position of the threose sugar, allowing for standard Watson-Crick hydrogen bonding.

Duplex Structure and Biophysical Parameters

The unique backbone of TNA dictates the conformation and stability of the duplexes it forms. Structural studies using NMR, CD spectroscopy, and X-ray crystallography have revealed that TNA imposes a rigid, A-like helical geometry on any duplex it is part of, whether a TNA/TNA homoduplex or a TNA/DNA or TNA/RNA heteroduplex.

Helical Geometry

TNA duplexes consistently adopt a right-handed, antiparallel double helix with Watson-Crick base pairing. The dominant conformation of the threose sugar is a C4'-exo pucker, which places the 2' and 3' phosphodiester substituents in a quasi-diaxial orientation. This rigid conformation forces the overall duplex into a structure that closely resembles the A-form of RNA, characterized by a wide, shallow minor groove and significant base pair inclination. This templating effect is so strong that even when paired with DNA, which typically prefers a B-form helix, the resulting TNA/DNA heteroduplex is constrained to an A-like geometry.

Quantitative Structural and Thermodynamic Data

While a comprehensive side-by-side comparison of all helical parameters is not available in a single study, data from NMR and crystallographic analyses provide key quantitative insights. The average sequential phosphorus-to-phosphorus (Pi-Pi+1) distance in a TNA duplex is notably shorter than in A-form DNA, reflecting its more compact backbone.

Table 1: Comparison of Average Helical and Structural Parameters

| Parameter | TNA/TNA Duplex | A-form (RNA/DNA) | B-form (DNA) |

|---|---|---|---|

| Helical Geometry | A-like | A-form | B-form |

| Sugar Pucker | C4'-exo | C3'-endo | C2'-endo |

| Minor Groove | Shallow and Wide | Wide, shallow | Narrow, deep |

| Slide | A-like (large, negative) | ~ -1.5 Å | ~ -0.6 Å |

| X-displacement | A-like (large, negative) | ~ -4.4 Å | ~ -0.5 Å |

| Avg. P-P Distance | ~5.85 Å | ~6.2 Å | ~7.0 Å |

Thermodynamic analysis reveals that TNA forms highly stable duplexes. Notably, it hybridizes more favorably with RNA than with DNA, a phenomenon attributed to the greater conformational penalty required for B-form DNA to adopt the A-like structure dictated by TNA.

Table 2: Thermodynamic Parameters of Duplex Formation (ITC Data)

| Duplex Type | KD (nM) | ΔG (kJ mol-1) | ΔH (kJ mol-1) | -TΔS (kJ mol-1) |

|---|---|---|---|---|

| DNA/TNA | 135.0 ± 5.4 | -39.3 ± 0.1 | -258 ± 16 | 219 ± 16 |

| RNA/TNA | 45.0 ± 4.6 | -42.0 ± 0.3 | -240 ± 5 | 198 ± 4 |

| DNA/DNA | 15.0 ± 3.0 | -44.8 ± 0.5 | -278 ± 11 | 234 ± 11 |

| RNA/RNA | 11.7 ± 3.0 | -45.4 ± 0.6 | -330 ± 6 | 284 ± 6 |

Data sourced from Nolan, et al. (2016).

Key Properties Derived from the TNA Backbone

The chemical structure of the TNA backbone directly gives rise to its most valuable properties for therapeutic and research applications.

-

Nuclease Resistance: The unnatural threose sugar and the 3'→2' phosphodiester linkage are not recognized by cellular nucleases. This makes TNA completely refractory to enzymatic degradation, a critical advantage for in vivo therapeutic applications where natural oligonucleotides are rapidly cleared.

-

Strong Hybridization: TNA forms highly stable duplexes with complementary RNA and DNA strands, allowing it to function effectively as an antisense agent or aptamer by binding to specific cellular targets.

Experimental Protocols

The synthesis of TNA oligonucleotides can be achieved through two primary routes: chemical solid-phase synthesis and enzymatic synthesis using engineered DNA polymerases.

Chemical Synthesis: Phosphoramidite Method

Solid-phase synthesis using phosphoramidite chemistry is the standard method for producing TNA oligonucleotides. The process involves the sequential addition of protected TNA phosphoramidite monomers to a growing chain attached to a solid support (e.g., CPG).

Methodology Overview:

-

Monomer Preparation: TNA phosphoramidite monomers are first chemically synthesized, often in a multi-step process starting from a chiral precursor like L-ascorbic acid.

-

Solid-Phase Synthesis Cycle: The synthesis proceeds in a cycle of four main steps for each monomer addition:

-

Deblocking: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl.

-

Coupling: Activation of the incoming TNA phosphoramidite with a catalyst (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent like iodine.

-

-

Cleavage and Deprotection: After the final cycle, the completed oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and phosphates) are removed using a strong base (e.g., aqueous ammonia).

-

Purification: The final product is purified, typically by HPLC, to isolate the full-length TNA oligonucleotide.

Enzymatic Synthesis: Polymerase-Mediated Extension

Recent advances in polymerase engineering have enabled the enzymatic synthesis of TNA. This method uses a DNA template and an engineered DNA polymerase capable of accepting TNA triphosphates (tNTPs) as substrates.

Methodology Overview:

-

Component Assembly: A reaction is prepared containing a single-stranded DNA template, a shorter complementary DNA primer, an engineered DNA polymerase (e.g., Therminator or Kod-RI variants), and a supply of all four TNA triphosphates (tATP, tGTP, tCTP, tTTP).

-

Primer Annealing: The reaction is heated and cooled to allow the DNA primer to anneal to the template strand.

-

Polymerase Extension: The engineered polymerase binds to the primer-template junction and sequentially adds complementary TNA nucleotides to the 3' end of the primer, using the DNA strand as a template.

-

Product Generation: The process results in a TNA strand hybridized to its DNA template. The strands can be separated by denaturation if the pure TNA strand is required.

Application in Drug Development: Antisense Mechanism

TNA's unique properties make it an ideal platform for antisense therapeutics. TNA-based antisense oligonucleotides (ASOs) can be designed to bind with high affinity and specificity to a target mRNA molecule. This binding event recruits the cellular enzyme RNase H, which recognizes the TNA/RNA heteroduplex and selectively cleaves the RNA strand, leading to downregulation of the target protein.

Conclusion

The backbone of Threose Nucleic Acid, defined by its four-carbon threose sugar and 3'→2' phosphodiester linkage, represents a masterful re-engineering of nature's genetic blueprint. This compact and rigid structure confers properties of exceptional biological stability and predictable, A-form helical geometry. These attributes, combined with its ability to faithfully engage in Watson-Crick pairing with DNA and RNA, position TNA as a premier platform for the development of next-generation nucleic acid therapeutics and advanced tools for synthetic biology. A thorough understanding of its core structure is essential for professionals seeking to harness its unique potential in research and drug development.

References

- 1. Structural Insights into Conformational Differences between DNA/TNA and RNA/TNA Chimeric Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural Flexibility of DNA-RNA Hybrid Duplex: Stretching and Twist-Stretch Coupling - PMC [pmc.ncbi.nlm.nih.gov]

role of DMTr group in TNA synthesis

An In-depth Technical Guide to the Role of the 4,4'-Dimethoxytrityl (DMTr) Group in Threose Nucleic Acid (TNA) Synthesis

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue (XNA) built upon a four-carbon α-L-threofuranosyl sugar backbone. This structural difference from the five-carbon ribose or deoxyribose of natural nucleic acids imparts TNA with remarkable properties, including high binding affinity to DNA and RNA and significant resistance to nuclease degradation. These characteristics make TNA a promising candidate for therapeutic applications, such as antisense therapy and aptamer development, as well as for diagnostic tools.

The successful construction of high-fidelity TNA oligonucleotides relies on a precise, stepwise chemical process known as solid-phase phosphoramidite synthesis. Central to this methodology is the strategic use of protecting groups to ensure that chemical reactions occur only at the desired positions. The 4,4'-dimethoxytrityl (DMTr) group is the cornerstone of this strategy, serving as a robust, yet readily removable, protecting group for the 5'-hydroxyl function of the threose nucleoside monomer. This guide provides a detailed examination of the critical role of the DMTr group in TNA synthesis, complete with quantitative data, experimental protocols, and process visualizations for researchers and professionals in drug development.

The Core Role of the DMTr Group

In the automated solid-phase synthesis of TNA, the oligonucleotide is assembled sequentially from the 3' to the 5' direction while anchored to a solid support, typically controlled pore glass (CPG). The DMTr group's primary function is to cap the 5'-hydroxyl of the incoming TNA phosphoramidite monomer and the terminal 5'-hydroxyl of the growing oligonucleotide chain.[1][2] This protection is essential for several reasons:

-

Directing Chain Elongation: By blocking the 5'-hydroxyl, the DMTr group prevents self-polymerization of the phosphoramidite monomers in solution and ensures that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the support-bound chain.[3]

-

Chemical Stability (Orthogonality): The DMTr group is stable under the basic and neutral conditions required for the coupling, capping, and oxidation steps of the synthesis cycle. However, it is labile to mild acidic conditions, which allows for its selective removal without compromising other protecting groups on the nucleobase or the phosphate backbone.[4] This chemical orthogonality is fundamental to the success of the entire synthesis process.

-

Quantitative Monitoring of Synthesis Efficiency: The removal of the DMTr group (detritylation) is achieved by passing a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), through the synthesis column. This cleaves the DMTr group, releasing it as a stable dimethoxytrityl cation (DMTr+).[5] This cation has a distinct, bright orange color and a strong absorbance maximum around 495-500 nm. By measuring the absorbance of the solution collected during the detritylation step, the quantity of the released cation can be precisely determined. This allows for a real-time, quantitative assessment of the coupling efficiency at each step of the synthesis, known as a "trityl assay". Stepwise coupling efficiencies are expected to be greater than 98%.

The TNA Solid-Phase Synthesis Cycle

The synthesis of a TNA oligonucleotide is a cyclical process performed on an automated synthesizer. Each cycle, which adds one TNA monomer to the growing chain, consists of four key steps. The DMTr group is central to the first two steps.

-

Detritylation: The cycle begins with the TNA chain bound to the solid support, with its 5'-hydroxyl protected by a DMTr group. A solution of 3% TCA or DCA in an anhydrous solvent like dichloromethane (DCM) is passed through the column. This cleaves the DMTr group, leaving a free 5'-hydroxyl ready for the next reaction. The liberated orange DMTr cation is washed away and can be quantified.

-

Coupling: A DMTr-protected TNA phosphoramidite monomer, activated by a reagent such as 5-ethylthiotetrazole (ETT), is delivered to the column in anhydrous acetonitrile. The activated 3'-phosphoramidite of the monomer reacts with the free 5'-hydroxyl of the growing chain, forming a new phosphite triester linkage. Due to steric hindrance from the threose sugar, this step typically requires longer coupling times than standard DNA synthesis.

-

Capping: To prevent chains that failed to couple from reacting in subsequent cycles (which would lead to deletion mutations), a capping step is performed. A mixture of acetic anhydride and N-methylimidazole acetylates any unreacted 5'-hydroxyl groups, rendering them inert.

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a stable pentavalent phosphotriester. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. After this step, the cycle is complete, and the process repeats, starting with the detritylation of the newly added monomer.

Quantitative Analysis of Synthesis Efficiency

The efficiency of the coupling step is paramount for the synthesis of long, high-quality TNA oligonucleotides. Even a small decrease in efficiency results in a significant reduction in the yield of the full-length product. As noted, solid-phase TNA synthesis often requires extended coupling times to achieve acceptable efficiencies.

Recent studies have focused on optimizing TNA phosphoramidite monomers to improve these outcomes. For instance, the choice of protecting group on the guanine base can significantly impact coupling efficiency due to steric effects. A study comparing a TNA-Guanosine (tG) phosphoramidite with a bulky diphenylcarbamoyl (DPC) protecting group to one with a less bulky acetyl group demonstrated a marked improvement in coupling efficiency.

| Monomer Type | Coupling Conditions | Sequence Context | Coupling Efficiency (%) |

| tG with DPC group | 5 min coupling, 50 mM amidite | 3′-tGtT dT₅-3′ | ~59% |

| tG without DPC group | 5 min coupling, 50 mM amidite | 3′-tGtT dT₅-3′ | ~84% (~25% higher) |

| Table 1: Comparison of coupling efficiency for two different TNA-Guanosine phosphoramidites under suboptimal synthesis conditions designed to highlight performance differences. Data sourced from reference. |

Key Experimental Protocols

The following protocols provide a detailed methodology for the key stages of TNA synthesis involving the DMTr group. These are generalized procedures and may require optimization based on the specific sequence, scale, and automated synthesizer used.

Protocol 1: Preparation of 5'-O-DMTr-Protected Threose Nucleoside

This protocol describes the first critical step: protecting the 5'-hydroxyl of a base-protected threose nucleoside.

-

Drying: Co-evaporate the base-protected threose nucleoside (1 equivalent) with anhydrous pyridine twice and dry under high vacuum for at least 1 hour.

-

Reaction Setup: Dissolve the dried nucleoside in anhydrous pyridine. To this solution, add 4,4'-dimethoxytrityl chloride (DMTr-Cl, ~1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon). Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a small amount of methanol.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 5'-O-DMTr-protected nucleoside.

Protocol 2: Automated Solid-Phase TNA Synthesis Cycle (1 µmol scale)

This protocol outlines a typical cycle on an automated DNA/RNA synthesizer (e.g., Applied Biosystems 394 or 3400).

-

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Activator: 0.25 M 5-Ethylthiotetrazole (ETT) in Acetonitrile.

-

TNA Phosphoramidites: 0.1 M solutions in anhydrous Acetonitrile.

-

Capping A: Acetic Anhydride/2,6-Lutidine/THF.

-

Capping B: 16% N-Methylimidazole in THF.

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

-

Wash Solvent: Anhydrous Acetonitrile.

-

-

Cycle Steps:

| Step | Reagent/Action | Time | Purpose |

| 1. Detritylation | 3% TCA in DCM | 90 - 120 sec | Removes 5'-DMTr group, exposes 5'-OH. |

| 2. Wash | Acetonitrile | 60 sec | Removes acid and cleaved DMTr cation. |

| 3. Coupling | TNA Amidite + Activator | 5 - 10 min | Couples next TNA monomer to the chain. |

| 4. Wash | Acetonitrile | 60 sec | Removes excess monomer and activator. |

| 5. Capping | Capping A + Capping B | 30 sec | Blocks unreacted 5'-OH groups. |

| 6. Wash | Acetonitrile | 60 sec | Removes capping reagents. |

| 7. Oxidation | Iodine Solution | 30 sec | Stabilizes the phosphite triester to a phosphotriester. |

| 8. Wash | Acetonitrile | 60 sec | Removes oxidizer and prepares for the next cycle. |

Protocol 3: Final Cleavage and Deprotection

After the final synthesis cycle, the completed TNA oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.

-

Support Transfer: Transfer the CPG solid support from the synthesis column to a screw-cap vial.

-

Cleavage & Base Deprotection: Add concentrated aqueous ammonium hydroxide (e.g., 30% NH₄OH) to the vial. Seal the vial tightly.

-

Incubation: Heat the vial at 55 °C for 12-18 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

-

Cooling and Evaporation: Cool the vial to room temperature. Transfer the supernatant containing the crude TNA oligonucleotide to a new tube and evaporate the ammonia using a vacuum centrifuge.

-

Purification: The crude TNA can be purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Visualization of DMTr Group Function

The chemical logic of using the DMTr group is based on its acid lability, which allows for its controlled removal at a specific point in the synthesis cycle.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of threose nucleic acids. Its role as a temporary, acid-labile protecting group for the 5'-hydroxyl is fundamental to the phosphoramidite strategy, enabling the directional, stepwise assembly of TNA oligonucleotides on a solid support. Furthermore, the ability to quantify the released DMTr cation provides a crucial real-time diagnostic for monitoring coupling efficiencies, ensuring the high fidelity required for producing functional TNA molecules. As research into the therapeutic and diagnostic potential of TNA continues to expand, the robust and well-characterized chemistry of the DMTr group will remain a critical enabling technology for the field.

References

- 1. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Trityl monitoring of automated DNA synthesizer operation by conductivity: a new method of real-time analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Xeno-Nucleic Acids (XNAs): A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core principles, synthesis, and application of Xeno-Nucleic Acids (XNAs) in the fields of research, diagnostics, and therapeutics.

Xeno-Nucleic Acids (XNAs) represent a groundbreaking class of synthetic nucleic acid analogues that hold immense promise for revolutionizing medicine and biotechnology. By possessing modified sugar-phosphate backbones, XNAs exhibit properties superior to their natural counterparts, DNA and RNA, including enhanced stability and resistance to enzymatic degradation.[1][2][3] This technical guide provides a comprehensive overview of XNA technology, from fundamental chemistry to cutting-edge applications, tailored for researchers, scientists, and drug development professionals.

Core Concepts: The Chemical Architecture of XNAs

Unlike DNA and RNA, which are defined by their deoxyribose and ribose sugar moieties, respectively, XNAs feature a diverse array of synthetic alterations in their backbone.[4] This fundamental difference confers novel chemical and biological properties, most notably a remarkable resistance to nuclease degradation, a significant hurdle in the therapeutic application of natural nucleic acids.[1] While the backbone is altered, XNAs retain the canonical nucleobases (Adenine, Guanine, Cytosine, and Thymine/Uracil), allowing them to store and transfer genetic information through Watson-Crick base pairing.

Several distinct types of XNAs have been synthesized and characterized, each with unique structural features and properties. Some of the most well-studied XNAs include:

-

Hexitol Nucleic Acid (HNA): Incorporates a six-carbon sugar mimic, anhydrohexitol, in its backbone.

-

Threose Nucleic Acid (TNA): Features a four-carbon sugar, threose, forming the backbone linkage.

-

Locked Nucleic Acid (LNA): Contains a methylene bridge that "locks" the ribose ring in an A-form conformation, leading to significantly increased thermal stability of duplexes.

-

Glycol Nucleic Acid (GNA): Possesses the simplest backbone, composed of repeating glycol units linked by phosphodiester bonds.

-

Cyclohexene Nucleic Acid (CeNA): Characterized by a cyclohexene ring in its backbone.

-

2'-Fluoroarabinonucleic Acid (FANA): An arabinose-based XNA with a fluorine atom at the 2' position.

-

Peptide Nucleic Acid (PNA): A radical departure from natural nucleic acids, with a backbone composed of repeating N-(2-aminoethyl)-glycine units.

Quantitative Properties of XNAs

The unique chemical structures of XNAs translate into distinct and advantageous physicochemical properties. These properties are critical for their application in therapeutics and diagnostics, and are summarized in the tables below.

Table 1: Thermal Stability of XNA Duplexes

The melting temperature (T\u2098) is a key indicator of the stability of a nucleic acid duplex. The T\u2098 values for various XNA-containing duplexes are presented below, demonstrating their often superior stability compared to natural DNA and RNA duplexes.

| XNA Type | Duplex Type | Sequence/Modification | Tₘ (°C) | Conditions |

| GNA | GNA:GNA | 18-mer A:T | 63 | - |

| DNA:DNA | 18-mer A:T | 40.5 | - | |

| RNA:RNA | 18-mer A:T | 42.5 | - | |

| LNA | LNA:RNA | 20-mer with LNA modifications | 59-78 | 100 mM Na⁺, pH 7.0 |

| CeNA | CeNA:RNA | - | ΔTₘ of +2°C per modification | 0.1 M NaCl, phosphate buffer pH 7.5 |

| TNA | TNA:DNA | 12-mer, 75% purine content | 68.5 | - |

| TNA:DNA | 12-mer, 25% purine content | 44.6 | - | |

| FANA | FANA:RNA | - | Enhanced stability | - |

Data compiled from multiple sources.

Table 2: Binding Affinity of XNA Aptamers

XNA aptamers can be evolved to bind to a wide range of targets with high affinity, often in the nanomolar to picomolar range. The dissociation constant (K\u2097) is a measure of this binding affinity, with lower values indicating stronger binding.

| XNA Type | Target | Kₑ (nM) |

| TNA | Ochratoxin A | 92 ± 2 |

| TNA | S1-RBD of SARS-CoV-2 | 0.8 - 1.4 |

| TNA | Generic Aptagenic Target | ~ 1-15 |

Data compiled from multiple sources.

Table 3: Nuclease Resistance of Modified Nucleic Acids

A key advantage of XNAs is their resistance to degradation by nucleases present in biological fluids. This is often quantified by measuring the half-life of the molecule in serum.

| Nucleic Acid Type | Modification | Half-life in Human Plasma |

| Unmodified siRNA | 2'-OH | < 1 minute |

| Modified siRNA | 2'-Fluoro (2'-F) | > 24 hours |

This data for 2'-F modified siRNA serves as a representative example of the enhanced stability conferred by backbone modifications common in XNAs.

Experimental Protocols

The synthesis and application of XNAs involve a combination of chemical and enzymatic methodologies. This section provides an overview of key experimental protocols.

Chemical Synthesis of XNA Monomers

The foundation of any XNA-based technology lies in the chemical synthesis of its unique monomeric building blocks, typically as phosphoramidites for use in solid-phase synthesis.

Protocol: Synthesis of (S)-GNA Phosphoramidite Monomers

This protocol outlines the synthesis of dimethoxytritylated glycol nucleoside phosphoramidites of the canonical bases, starting from glycidol.

-

Epoxide Ring Opening: Commercially available glycidol is reacted with the desired nucleobase to open the epoxide ring and form the 2,3-dihydroxypropyl derivative. This reaction is typically carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).

-

Protection of the 5'-Hydroxyl Group: The primary hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting the diol with DMT-chloride in the presence of a base like pyridine.

-

Phosphitylation: The secondary hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base such as diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM).

-

Purification: The final phosphoramidite monomer is purified by column chromatography on silica gel.

Enzymatic Synthesis of XNA Polymers

Once the monomer building blocks are synthesized, they can be polymerized into XNA strands using engineered DNA polymerases.

Protocol: XNA Synthesis by Phi29 DNA Polymerase

This protocol describes the synthesis of HNA polymers using an exonuclease-deficient variant of Phi29 DNA polymerase.

-

Primer-Template Annealing: A DNA primer is annealed to a complementary DNA template in a suitable buffer. This is typically achieved by heating the mixture to 95°C for 2 minutes and then slowly cooling to room temperature.

-

Reaction Setup: The reaction mixture is prepared by combining the annealed primer-template, the desired hexitol nucleoside triphosphates (hNTPs), a reaction buffer (e.g., ThermoPol buffer), and bovine serum albumin (BSA).

-

Enzymatic Polymerization: The reaction is initiated by the addition of the engineered Phi29 DNA polymerase. The mixture is then incubated at 30°C for 1 hour to allow for the synthesis of the HNA polymer.

-

Quenching and Purification: The reaction is stopped by the addition of EDTA. The synthesized HNA can then be purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or by selective degradation of the DNA template using DNase, followed by phenol/chloroform extraction and ethanol precipitation.

SELEX for XNA Aptamer Selection

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful in vitro selection process used to isolate aptamers with high affinity and specificity for a given target.

Protocol: XNA Aptamer SELEX

-

Library Synthesis: A large, random library of XNA oligonucleotides is generated, typically through enzymatic synthesis from a DNA template library.

-

Incubation with Target: The XNA library is incubated with the target molecule (e.g., a protein, small molecule, or cell) under specific binding conditions.

-

Partitioning: XNA molecules that bind to the target are separated from the unbound sequences. This can be achieved using various methods such as affinity chromatography, filter binding, or cell-based sorting.

-

Elution and Reverse Transcription: The bound XNA molecules are eluted from the target. The recovered XNA is then reverse-transcribed back into DNA using an engineered XNA-dependent DNA polymerase.

-

PCR Amplification: The resulting cDNA is amplified by PCR to enrich the pool of binding sequences.

-

Iteration: The enriched DNA pool is then used as a template for the next round of XNA synthesis, and the entire process is repeated for several rounds (typically 8-15) with increasing selection stringency to isolate the highest affinity aptamers.

-

Sequencing and Characterization: After the final round, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of these candidates are then characterized using techniques such as surface plasmon resonance (SPR), microscale thermophoresis (MST), or filter-binding assays.

Visualizing XNA Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the complex processes and relationships involved in XNA technology.

Experimental Workflows

Signaling Pathway Inhibition

XNA aptamers can act as potent inhibitors of signaling pathways implicated in disease by binding to and blocking the function of key proteins.

Logical Relationships

The enhanced therapeutic potential of XNAs stems from a logical progression of their chemical and biological properties.

Conclusion and Future Directions

Xeno-Nucleic Acids represent a versatile and powerful platform for the development of next-generation therapeutics and diagnostics. Their inherent stability, coupled with the ability to evolve high-affinity binding through SELEX, positions them as a compelling alternative to traditional antibody and small molecule-based approaches. As our understanding of XNA chemistry and enzymology deepens, and as new XNA modalities are explored, we can anticipate a future where these synthetic genetic polymers play an increasingly integral role in precision medicine. The continued development of novel XNA chemistries and engineered polymerases will undoubtedly unlock even greater potential for this exciting class of molecules.

References

The Potential of Threose Nucleic Acid (TNA) in Synthetic Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that holds immense promise for the field of synthetic biology. With a simpler four-carbon threose sugar backbone, TNA exhibits remarkable properties that distinguish it from its natural counterparts, DNA and RNA.[1][2] Its complete resistance to nuclease degradation provides exceptional biological stability, a critical attribute for in vivo applications.[1][3][4] Furthermore, TNA can form stable Watson-Crick base pairs with itself, DNA, and RNA, enabling the seamless transfer of genetic information. The advent of engineered polymerases capable of synthesizing and reverse-transcribing TNA has unlocked the potential for Darwinian evolution in the laboratory, leading to the development of TNA-based aptamers and enzymes with high affinity and specificity. This guide provides a comprehensive technical overview of TNA, including its core properties, detailed experimental protocols, and its burgeoning applications in diagnostics, therapeutics, and the construction of synthetic genetic systems.

Core Properties of Threose Nucleic Acid (TNA)

The unique structural features of TNA confer a range of advantageous properties, making it a compelling biomaterial for synthetic biology.

Enhanced Stability

One of the most significant advantages of TNA is its exceptional resistance to enzymatic degradation. The unnatural 2',3'-phosphodiester linkage in its backbone renders it invisible to nucleases that readily degrade DNA and RNA. This inherent stability is a key enabler for the development of TNA-based therapeutics and diagnostics that can persist in biological environments.

Hybridization Capabilities

TNA is capable of forming stable antiparallel duplexes through Watson-Crick base pairing with complementary strands of TNA, DNA, and RNA. This cross-pairing ability is crucial for its integration into biological systems and for the transfer of genetic information between TNA and natural nucleic acids. The TNA duplex adopts an A-form helical structure, which is thought to facilitate this informational exchange.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of TNA and its functional derivatives.

| Property | Metric | Value | Reference |

| Binding Affinity of TNA Aptamers | Dissociation Constant (Kd) | ||

| ATP-binding TNA aptamer | Kd for ATP | ~20 µM | |

| HIV Reverse Transcriptase-binding TNA aptamers | Kd for HIV RT | ~0.4 - 4.0 nM | |

| Polymerase Fidelity | Error Rate | ||

| Therminator DNA Polymerase (TNA synthesis) | Error Rate | <1% | |

| Kod-RI TNA Polymerase (DNA→TNA→DNA replication) | Overall Fidelity | 98.4% (Error rate of 1.6 x 10⁻²) | |

| Pol 10-92 TNA Polymerase (DNA→TNA→DNA replication) | Aggregate Fidelity | 99.9% | |

| Thermal Stability | Melting Temperature (Tm) | Varies with sequence and modifications |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and application of TNA in a research setting.

Solid-Phase Synthesis of TNA Oligonucleotides

Objective: To chemically synthesize TNA oligonucleotides of a defined sequence.

Methodology:

-

Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal threose nucleoside.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group using a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Addition of the next TNA phosphoramidite monomer in the presence of an activator (e.g., 5-ethylthiotetrazole) to the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all protecting groups on the nucleobases and phosphate backbone are removed using a basic solution (e.g., a mixture of ammonia and methylamine).

-

Purification: The crude TNA oligonucleotide is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Quantification and Characterization: The concentration of the purified TNA is determined by UV-Vis spectrophotometry, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF).

Enzymatic Synthesis of TNA using DNA Polymerases

Objective: To synthesize TNA strands enzymatically using a DNA template.

Methodology:

-

Template-Primer Design: Design a DNA template containing the complementary sequence to the desired TNA product and a DNA primer that anneals to the 3' end of the template.

-

Reaction Setup: In a reaction tube, combine the annealed DNA template-primer, an engineered DNA polymerase capable of TNA synthesis (e.g., Therminator or Kod-RI), the four threose nucleoside triphosphates (tNTPs), and the appropriate reaction buffer.

-

Polymerase Extension: Incubate the reaction at the optimal temperature for the chosen polymerase to allow for the extension of the primer with tNTPs, creating a DNA-TNA chimeric duplex.

-

Purification: The synthesized TNA strand can be purified from the DNA template, for example, by denaturing PAGE.

In Vitro Selection of TNA Aptamers using DNA Display

Objective: To isolate functional TNA molecules (aptamers) that bind to a specific target from a large random library.

Methodology:

-

Library Generation: A large library of single-stranded DNA molecules, each containing a random sequence region flanked by constant primer binding sites, is synthesized.

-

DNA Display Construct Formation: The DNA library is used to create a covalent link between each TNA molecule and its encoding DNA template. This is often achieved by using a DNA hairpin structure where the 3' end of the DNA primes TNA synthesis across the randomized region.

-

Selection Step: The library of TNA-DNA conjugates is incubated with the target molecule, which is typically immobilized on a solid support (e.g., magnetic beads).

-

Partitioning: Unbound sequences are washed away, while the TNA molecules that bind to the target are retained.

-

Elution: The bound TNA-DNA conjugates are eluted from the support.

-

Amplification: The DNA portion of the eluted conjugates is amplified by PCR.

-

Iteration: The amplified DNA is then used as the input for the next round of selection. This cycle of selection and amplification is repeated for multiple rounds to enrich for high-affinity binders.

-

Sequencing and Characterization: After several rounds, the enriched DNA pool is cloned and sequenced to identify the individual TNA aptamer sequences. The binding affinity (Kd) of the identified aptamers is then characterized.

Nuclease Degradation Assay

Objective: To assess the stability of TNA in the presence of nucleases.

Methodology:

-

Sample Preparation: Prepare solutions of the TNA oligonucleotide and a control DNA or RNA oligonucleotide of the same length.

-

Nuclease Treatment: Incubate the oligonucleotides with a nuclease (e.g., snake venom phosphodiesterase or in human serum) at a specified concentration and temperature for various time points.

-

Reaction Quenching: Stop the enzymatic reaction at each time point, for example, by adding a chelating agent like EDTA or by heat inactivation.

-

Analysis: Analyze the degradation products by denaturing PAGE. The intensity of the full-length oligonucleotide band at each time point is quantified.

-

Data Interpretation: Compare the degradation profile of the TNA to that of the DNA/RNA control. TNA is expected to show significantly less degradation over time.

Visualizations of TNA-related Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and relationships in TNA-based synthetic biology.

Caption: Workflow for the solid-phase chemical synthesis of TNA oligonucleotides.

Caption: The iterative process of in vitro selection of TNA aptamers using DNA display.

Caption: Logical flow of TNA-mediated gene silencing via an antisense mechanism.

Conclusion and Future Outlook

Threose Nucleic Acid stands at the forefront of synthetic biology, offering a powerful toolkit for the creation of novel diagnostic and therapeutic agents. Its inherent stability, coupled with the ability to evolve specific functions, positions TNA as a superior alternative to natural nucleic acids in many applications. The continued development of more efficient TNA polymerases and ligases will further expand the scope of TNA-based systems. As our understanding of TNA's capabilities grows, we can anticipate its integration into increasingly complex synthetic genetic circuits, leading to next-generation solutions for pressing challenges in medicine and biotechnology.

References

Hybridization Properties of Threose Nucleic Acid (TNA) with DNA and RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that has garnered significant attention in the fields of synthetic biology, aptamer development, and antisense therapeutics.[1] Its unique structural properties, particularly its threose sugar backbone connected by 2',3'-phosphodiester bonds, distinguish it from the native 3',5'-phosphodiester linkages in DNA and RNA.[1] This structural alteration confers remarkable resistance to nuclease degradation, a highly desirable trait for in vivo applications.[1] Understanding the hybridization thermodynamics and kinetics of TNA with its natural counterparts, DNA and RNA, is paramount for the rational design of TNA-based technologies. This guide provides a comprehensive overview of these hybridization properties, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Hybridization Properties of TNA

TNA is capable of forming stable, anti-parallel Watson-Crick duplexes with itself, as well as with complementary DNA and RNA strands.[2] A key characteristic of TNA hybridization is its propensity to induce an A-form helical geometry in its duplexes, similar to that of RNA:RNA duplexes.[2] This has significant implications for its interaction with DNA, which typically adopts a B-form helix.

TNA-DNA Hybridization

The stability of TNA:DNA duplexes is notably influenced by the purine content of the TNA strand.

-

High Purine Content in TNA: TNA:DNA duplexes with a high purine content in the TNA strand exhibit greater thermostability compared to their analogous DNA:DNA and RNA:DNA duplexes. This increased stability is attributed to the TNA strand's ability to better adopt an A-form helical conformation.

-

Low Purine Content in TNA: Conversely, low purine content in the TNA strand leads to destabilization of the TNA:DNA duplex, with melting temperatures (Tm) often observed to be 5°C lower than their DNA:DNA and RNA:DNA counterparts. These duplexes tend to adopt a conformation more similar to the B-form of DNA.

TNA-RNA Hybridization

Generally, TNA forms more stable duplexes with RNA than with DNA. This is attributed to the inherent preference of both TNA and RNA for an A-form helical geometry, leading to a more conformationally homogenous and stable structure.

Quantitative Data: Thermodynamic Parameters

The following tables summarize the melting temperatures (Tm) of various TNA-containing duplexes compared to their natural counterparts. The data is extracted from thermal denaturation studies and provides a quantitative basis for understanding the hybridization affinities.

Table 1: Melting Temperatures (Tm) of 8-mer Duplexes with Varying Purine Content

| Sequence (5'-3') | TNA Purine Content | TNA:DNA Tm (°C) | RNA:DNA Tm (°C) |

| t(GCGTGCGC) | 75% | 36.1 | 35.8 |

| t(GCTAGCTA) | 50% | 20.0 | 29.8 |

| t(TGCATGCAT) | 25% | 22.8 | 30.2 |

TNA nucleotides are denoted by 't'. Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.

Table 2: Melting Temperatures (Tm) of 12-mer Duplexes with Varying Purine Content

| Sequence (5'-3') | TNA Purine Content | TNA:DNA Tm (°C) | DNA:DNA Tm (°C) | RNA:DNA Tm (°C) | TNA:RNA Tm (°C) |

| t(AGCAGCAGCAGC) | 75% | 68.5 | 60.5 | 63.5 | 70.3 |

| t(AGCTAGCTAGCT) | 50% | 51.1 | 54.2 | 52.1 | 56.4 |

| t(TCGATCGATCGA) | 25% | 44.6 | 54.2 | 55.6 | 53.8 |

TNA nucleotides are denoted by 't'. Conditions: 10 µM total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.

Experimental Protocols

Accurate determination of the thermodynamic and structural properties of TNA hybridization relies on a suite of biophysical techniques. Detailed methodologies for key experiments are provided below.

UV-Vis Thermal Denaturation for Melting Temperature (Tm) Determination

This method measures the change in UV absorbance of a nucleic acid solution as a function of temperature to determine its melting temperature (Tm).

Protocol:

-

Sample Preparation:

-

Prepare solutions of the TNA and complementary DNA or RNA oligonucleotides in a buffer of desired ionic strength and pH (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Determine the concentration of each oligonucleotide using their respective extinction coefficients at 260 nm.

-

Mix equimolar amounts of the complementary strands to achieve the desired final duplex concentration (typically in the micromolar range).

-

-

Instrumentation Setup:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Set the wavelength to 260 nm.

-

Program the temperature ramp profile. A typical ramp rate is 0.5-1.0 °C/minute. The temperature range should encompass the expected melting transition (e.g., 20 °C to 90 °C).

-

-

Data Acquisition:

-

Place the sample cuvette in the spectrophotometer and allow it to equilibrate at the starting temperature.

-

Initiate the temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5 or 1.0 °C).

-

-

Data Analysis:

-

Plot the absorbance as a function of temperature to obtain a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be accurately determined by finding the peak of the first derivative of the melting curve.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, ΔG, and stoichiometry).

Protocol:

-

Sample Preparation:

-

Prepare solutions of the TNA and its complementary DNA or RNA strand in the same dialysis buffer to minimize heats of dilution. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, pH 7.0.

-

Accurately determine the concentrations of both solutions.

-

Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

-

-

Instrumentation Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the macromolecule (e.g., the longer DNA or RNA strand) into the sample cell and the ligand (TNA) into the injection syringe. Typical concentrations are in the low micromolar range for the cell and 10-20 fold higher for the syringe.

-

-

Titration and Data Acquisition:

-

Perform a series of small, sequential injections of the TNA solution into the sample cell containing the DNA or RNA.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of the two molecules.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides high-resolution structural information about TNA-containing duplexes in solution.

Protocol:

-

Sample Preparation:

-

Synthesize or purchase the TNA and complementary DNA or RNA oligonucleotides. Isotopic labeling (e.g., 13C, 15N) may be required for more complex spectra.

-

Dissolve the sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H2O/10% D2O or 100% D2O).

-

Anneal the duplex by heating to 90 °C and slowly cooling to room temperature.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra, such as 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), at a specific temperature.

-

NOESY spectra provide information about through-space proton-proton distances, which are crucial for determining the three-dimensional structure.

-

TOCSY spectra help in assigning resonances to specific nucleotides.

-

-

Structure Calculation and Analysis:

-

Assign the observed NMR resonances to specific protons in the nucleic acid sequence.

-

Use the distance restraints from NOESY data and torsion angle restraints derived from other NMR experiments to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols.

-

Analyze the resulting structures to determine the helical parameters and overall conformation of the TNA:DNA or TNA:RNA duplex.

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving TNA.

TNA Antisense Oligonucleotide (ASO) Mechanism

TNA's resistance to nucleases makes it an attractive candidate for antisense therapies. The general mechanism involves the TNA ASO binding to a target mRNA, leading to the downregulation of the corresponding protein.

Caption: Mechanism of TNA antisense oligonucleotide action.

In Vitro Selection (SELEX) for TNA Aptamers

Aptamers are short, single-stranded nucleic acids that can bind to a specific target molecule. TNA aptamers are selected from a large random library through an iterative process called SELEX.

References

A Technical Guide to the Solubility and Storage of DMTr-TNA-U-amidite

This guide provides an in-depth overview of the critical parameters for the effective use of 5'-O-Dimethoxytrityl-α-L-threofuranosyl-(Uracil)-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMTr-TNA-U-amidite). The information is intended for researchers, scientists, and professionals in drug development and oligonucleotide synthesis, focusing on solubility characteristics, optimal storage conditions, and handling protocols to ensure reagent integrity and experimental success.

Solubility Profile

This compound, like most nucleoside phosphoramidites, requires specific solvent conditions to ensure stability and reactivity for oligonucleotide synthesis. The primary solvent is anhydrous acetonitrile.

Key Considerations for Dissolution:

-

Anhydrous Conditions: Phosphoramidites are highly susceptible to hydrolysis. The use of high-quality, anhydrous acetonitrile containing less than 30 ppm of water is critical.[1] It is best practice to use solvents with 10 ppm or less of water, which can be achieved by treating the solvent with molecular sieves for at least 24 hours before use.[1]

-

Concentration: For use in automated synthesizers, standard concentrations range from 0.05 M to 0.1 M.[1] A higher concentration of 0.1 M is often recommended to drive coupling reactions efficiently.[1]

-

Alternative Solvents: While acetonitrile is standard, more lipophilic amidites may require solvents like dichloromethane.[1] For general laboratory use, if solubility issues arise, DMSO, ethanol, or DMF may be considered, though their compatibility with synthesis protocols must be verified. A related compound, DMTr-TNA-A(Bz)-amidite, is reported to be sparingly soluble in DMSO and ethanol at 1-10 mg/mL.

Table 1: Solubility and Recommended Concentrations

| Parameter | Recommendation | Source |

|---|---|---|

| Primary Solvent | Anhydrous Acetonitrile (<30 ppm H₂O) | |

| Alternative Solvents | Dichloromethane, DMSO, Ethanol, DMF | |

| Standard Concentration | 0.05 M - 0.1 M |

| Recommended Concentration | 0.1 M | |

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The compound is sensitive to moisture, air (oxidation), and acidic conditions.

-

Solid Form: As a dry powder, the amidite is relatively stable. It should be stored at -20°C under an inert, anhydrous atmosphere (e.g., argon or nitrogen). Under these conditions, the powder can be stable for three years or more.

-

Solution Form: Once dissolved, the amidite's stability decreases significantly. Solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). It is highly recommended to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.

-

Degradation Pathways: The primary degradation pathway in solution is hydrolysis, which is catalyzed by water and any acidic impurities. This leads to the formation of the corresponding H-phosphonate, rendering the amidite inactive for coupling. The stability of phosphoramidites in acetonitrile generally follows the order T > dC > dA > dG.

Table 2: Recommended Storage Conditions and Stability

| Form | Temperature | Duration | Conditions | Source |

|---|---|---|---|---|

| Powder (Solid) | -20°C | ≥ 3 Years | Anhydrous, inert atmosphere | |

| 4°C | 2 Years | Anhydrous, inert atmosphere | ||

| In Solvent | -80°C | ≤ 6 Months | Aliquoted, tightly sealed | |

| -20°C | ≤ 1 Month | Aliquoted, tightly sealed |

| Shipping | Room Temperature | A few days | As received | |

Experimental Protocols

The following protocols outline best practices for handling, preparing, and assessing the quality of this compound.

3.1 Protocol for Solution Preparation for Oligonucleotide Synthesis

-

Preparation: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. Use only syringes and needles that have been oven-dried.

-

Reagent Handling: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Dissolution: Under an inert atmosphere (e.g., in a glove box or using a nitrogen balloon), add the required volume of anhydrous acetonitrile to the vial to achieve the target concentration (typically 0.1 M).

-

Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking, which can introduce shear stress.

-

Transfer: Use a dry, gas-tight syringe to transfer the solution to the appropriate reservoir on the DNA/RNA synthesizer. Ensure the synthesizer lines have been properly primed with anhydrous solvent.

-

Storage of Unused Solution: If not using the entire volume, immediately cap the vial tightly under inert gas and store at the recommended temperature (-20°C for short-term, -80°C for long-term).

3.2 Protocol for Assessing Solution Stability via HPLC

This protocol provides a general method to check for degradation of the amidite in solution.

-

Sample Preparation: Dilute a small aliquot of the this compound solution in acetonitrile.

-

HPLC-MS Analysis: Analyze the sample using a reverse-phase HPLC system coupled with a mass spectrometer (MS).

-

Column: C18 column or equivalent.

-

Mobile Phase: A gradient of acetonitrile and a suitable aqueous buffer (e.g., triethylammonium acetate or ammonium acetate).

-

Detection: UV detection at a wavelength appropriate for the DMTr group (approx. 260 nm) and MS detection to identify the parent compound and potential degradation products (e.g., the hydrolyzed H-phosphonate).

-

-

Data Interpretation: Compare the purity profile of the stored solution to a freshly prepared sample or the initial analysis. A significant decrease in the area of the main peak corresponding to the intact amidite, or the appearance of new peaks corresponding to hydrolysis products, indicates degradation. The stability of phosphoramidites in solution decreases in the order T, dC>dA>dG.

Visualized Workflow

The following diagram illustrates the standard workflow for preparing and validating a this compound solution for synthesis.

Caption: Workflow for Preparation and Quality Assessment of this compound Solution.

References

Methodological & Application

Application Notes and Protocols for DMTr-TNA-U-amidite Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of α-L-threofuranosyl nucleic acid (TNA) oligonucleotides containing uracil, utilizing DMTr-TNA-U-amidite. The protocol is designed for use with standard automated DNA synthesizers.

Introduction

Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) with a four-carbon threofuranosyl sugar backbone. This structural difference from the natural five-carbon ribose or deoxyribose sugars imparts TNA with unique biochemical properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications. The solid-phase synthesis of TNA oligonucleotides follows the well-established phosphoramidite chemistry, with specific modifications to accommodate the unique structure of TNA monomers.

Data Presentation

The following tables summarize the key quantitative parameters for the solid-phase synthesis of TNA oligonucleotides using this compound.

Table 1: Reagents for Automated Solid-Phase Synthesis

| Reagent | Composition | Concentration | Purpose |

| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | Removal of the 5'-DMTr protecting group |

| This compound | DMTr-TNA-U-phosphoramidite in Anhydrous Acetonitrile | 0.1 M | TNA monomer for chain elongation |

| Activator | 5-Ethylthio-1H-tetrazole (ETT) in Anhydrous Acetonitrile | 0.25 M | Activation of the phosphoramidite for coupling |

| Capping Solution A | Acetic Anhydride/Lutidine/THF | 1:1:8 (v/v/v) | Acetylation of unreacted 5'-hydroxyl groups |

| Capping Solution B | 16% N-Methylimidazole (NMI) in THF | 16% (v/v) | Catalyst for the capping reaction |

| Oxidizing Solution | 0.02 M Iodine in THF/Pyridine/Water | 0.02 M | Oxidation of the phosphite triester to a stable phosphate triester |

Table 2: Synthesis Cycle Parameters for this compound

| Step | Reagent(s) | Duration | Average Stepwise Yield |

| 1. Deblocking | 3% TCA in DCM | 60 seconds (x2) | >99% |

| 2. Coupling | This compound + Activator | 2000 seconds | 97-99.5%[1][2] |

| 3. Capping | Capping Solutions A and B | 30 seconds | >99% |

| 4. Oxidation | Oxidizing Solution | 30 seconds | >99% |

Table 3: Post-Synthesis Cleavage and Deprotection

| Step | Reagent | Temperature | Duration |

| Cleavage and Deprotection | 33% Aqueous Ammonium Hydroxide | 55 °C | 18 hours[3] |

Table 4: Expected Yields

| Parameter | Expected Value |

| Stepwise Coupling Efficiency | 97-99.5%[1][2] |

| Overall Yield (post-purification) | 30-75% |

Experimental Protocols

The solid-phase synthesis of TNA oligonucleotides is performed on an automated DNA synthesizer using the phosphoramidite method. The following protocol outlines the key steps.

1. Preparation of Reagents:

-

Prepare all solutions under anhydrous conditions.

-

Dissolve the this compound and activator in anhydrous acetonitrile to the concentrations specified in Table 1.

-

Ensure all other reagents are fresh and of synthesis grade.

2. Automated Solid-Phase Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., Controlled Pore Glass - CPG) pre-functionalized with the initial nucleoside or a universal linker. Each cycle of nucleotide addition consists of four steps:

-

Step 1: Deblocking: The 5'-dimethoxytrityl (DMTr) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution (3% TCA in DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile. A dual deblocking step with two 60-second treatments is recommended for TNA synthesis.

-

Step 2: Coupling: The this compound is activated by the activator solution (0.25 M ETT) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A significantly extended coupling time of 2000 seconds is crucial for achieving high coupling efficiency with TNA amidites.

-

Step 3: Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation. This is achieved by treating the solid support with the capping solutions.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.

These four steps are repeated for each subsequent this compound or other desired phosphoramidites in the sequence.

3. Post-Synthesis Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide remains attached to the solid support and is fully protected.

-

The solid support is transferred from the synthesis column to a screw-cap vial.

-

Add 33% aqueous ammonium hydroxide to the vial.

-

Seal the vial tightly and heat at 55 °C for 18 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the phosphate backbone and the nucleobases.

4. Purification:

-

After cleavage and deprotection, the crude TNA oligonucleotide solution is cooled and the supernatant is transferred to a new tube.

-

The solution is then typically dried using a centrifugal evaporator.

-

The crude TNA oligonucleotide can be purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Visualization of the Synthesis Workflow

Caption: Workflow of this compound Solid-Phase Synthesis.

References

Application Notes and Protocols for the Incorporation of DMTr-TNA-U-amidite into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue that has garnered significant interest in the fields of biotechnology and drug development. TNA oligonucleotides exhibit remarkable properties, including high binding affinity to complementary DNA and RNA sequences and exceptional resistance to nuclease degradation.[1] These characteristics make TNA-modified oligonucleotides promising candidates for various therapeutic and diagnostic applications, such as antisense therapy, aptamers, and siRNA.

This document provides detailed application notes and protocols for the incorporation of 5'-O-Dimethoxytrityl-α-L-threofuranosyl Uracil-2'-cyanoethyl-N,N-diisopropyl-phosphoramidite (DMTr-TNA-U-amidite) into synthetic oligonucleotides.

Key Properties of TNA-Modified Oligonucleotides

The incorporation of TNA monomers into oligonucleotides imparts several advantageous properties:

-

Nuclease Resistance: The unnatural α-L-threofuranosyl sugar-phosphate backbone of TNA is not recognized by cellular nucleases, leading to a significant increase in the biostability of the modified oligonucleotides.[1] Studies have shown that TNA-modified oligonucleotides are substantially more resistant to degradation by exonucleases compared to unmodified DNA.[2]

-

Hybridization: TNA is capable of forming stable Watson-Crick base pairs with complementary DNA and RNA strands. The thermal stability of TNA:DNA duplexes is influenced by the sequence context, particularly the purine content.

-

Biocompatibility: TNA-modified oligonucleotides have shown good biocompatibility, a crucial factor for their potential therapeutic use.

Data Presentation

Table 1: Thermal Stability of TNA-Modified Duplexes

| Sequence (5'-3') | Modification | Complement | Tm (°C) | ΔTm (°C) vs. DNA/DNA |

| DNA-TNA-DNA | TNA-U | DNA | Data not available | Data not available |

| General Trend | TNA | DNA | Sequence dependent | Variable |

Table 2: Nuclease Resistance of TNA-Modified Oligonucleotides

| Oligonucleotide | Modification | Nuclease | Half-life (t1/2) | % Degradation (Time) |

| dT20-TNA | 3'-TNA | Snake Venom Phosphodiesterase (SVPD) | ~5-fold increase vs. PS-modified | <20% after 24h[2] |

| TNA-dT20 | 5'-TNA | Phosphodiesterase II | ~10-fold increase vs. PS-modified | ~17% after 24h[2] |

| TNA Oligonucleotide | Full TNA | Acid (pH 3.3, 90°C) | Significantly more resistant than DNA/RNA | >90% intact after 22h |

PS: Phosphorothioate modification

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of TNA-Modified Oligonucleotides

This protocol outlines the incorporation of this compound into an oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

-

This compound

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (Iodine/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Procedure:

-

Preparation:

-

Dissolve this compound and standard DNA phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

Install the phosphoramidite vials, solid support column, and reagent bottles on the automated DNA synthesizer according to the manufacturer's instructions.

-

-

Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction, with each cycle consisting of four main steps for the addition of a single nucleotide.

-

Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The amount of released trityl cation can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.

-

Step 2: Coupling: The this compound (or a standard DNA phosphoramidite) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

-

Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.

-

Final Deblocking: After the final coupling step, the terminal 5'-DMTr group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

Protocol 2: Cleavage and Deprotection of TNA-Modified Oligonucleotides

Materials:

-

Ammonium hydroxide solution (30%) or a mixture of ammonium hydroxide and methylamine (AMA)

-

Heating block or oven

Procedure:

-

Cleavage from Solid Support:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

-

Incubate at the recommended temperature and duration (e.g., 55°C for 8-12 hours for standard protecting groups).

-

-

Base Deprotection: During the incubation, the protecting groups on the nucleobases and the cyanoethyl groups on the phosphate backbone are removed.

-

Recovery:

-

After incubation, cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Wash the solid support with nuclease-free water and combine the wash with the supernatant.

-

Dry the crude oligonucleotide solution using a vacuum concentrator.

-

Protocol 3: Purification of TNA-Modified Oligonucleotides